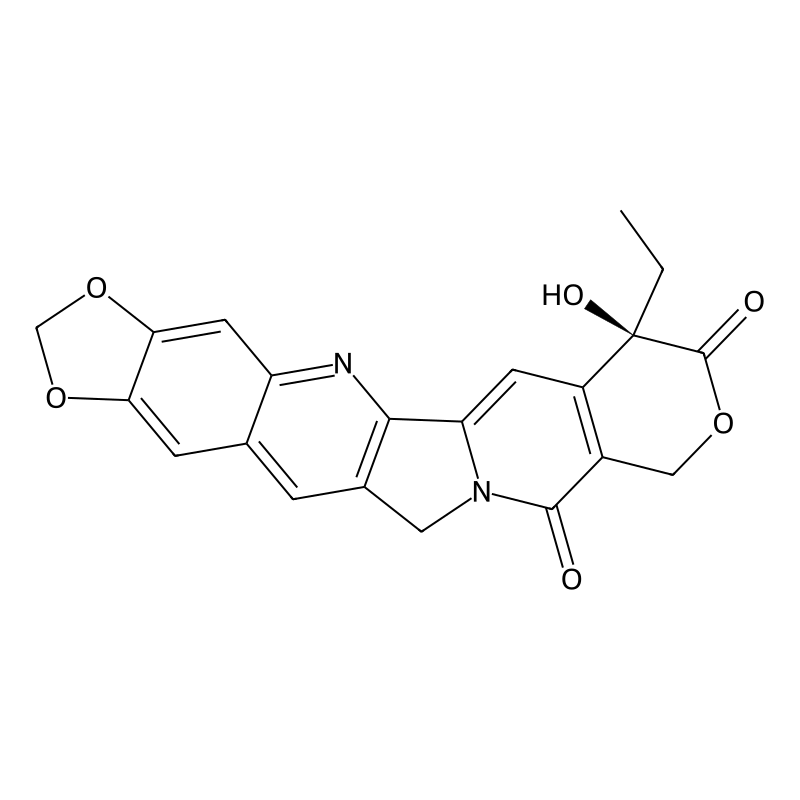

(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4'6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

, also known by its alias FL118, is a compound currently under investigation for its potential as a survivin inhibitor . Survivin is a protein that plays a crucial role in cell division and survival, and its overexpression is linked to various cancers .

The compound (5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione is a complex organic molecule characterized by its intricate structure and multiple functional groups. It features a unique arrangement of rings and heteroatoms, which contribute to its potential biological activity and reactivity. The presence of hydroxy and dione functionalities may influence its solubility and interaction with biological systems.

- Hydroxylation: The hydroxy group can participate in hydrogen bonding and may be involved in redox reactions.

- Dicarbonyl Reactions: The dione structure allows for nucleophilic attacks, leading to various condensation reactions.

- Cyclization Reactions: The complex ring structure may facilitate intramolecular reactions that can lead to the formation of new cyclic compounds.

These reactions are often mediated by enzymes in biological systems, highlighting the importance of enzyme specificity and catalytic mechanisms

The biological activity of this compound is likely influenced by its structural characteristics. Compounds with similar complex structures often exhibit a range of activities such as: Biological assays are essential to evaluate these activities quantitatively.

The synthesis of this compound can be approached through several methods:

- Multi-step Synthesis: Involves the sequential addition of functional groups through various organic reactions such as alkylation, oxidation, and cyclization.

- Heterocyclic Chemistry Techniques: Utilizing strategies from heterocyclic chemistry to construct the complex ring systems present in the compound.

- Catalytic Methods: Employing catalysts to facilitate specific reactions that lead to the formation of desired functional groups without extensive side reactions.

Each method requires careful optimization to achieve high yields and purity .

The potential applications of this compound span various fields:

- Pharmaceuticals: Due to its anticipated biological activities, it could serve as a lead compound for drug development targeting specific diseases.

- Biotechnology: Its properties may allow for use in biocatalysis or as a biochemical probe in research settings.

- Material Science: The unique structural features might lend themselves to applications in creating novel materials with specific properties.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

- Molecular Docking Studies: Computational methods can predict how the compound interacts with target proteins or enzymes.

- In Vitro Assays: Laboratory experiments can assess the biological effects on cell lines or microbial cultures.

- Quantitative Structure-Activity Relationship Models (QSAR): These models help predict the biological activity based on structural features .

Several compounds share structural similarities with (5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Diones and Hydroxy Groups | Antioxidant |

| Compound B | Multi-cyclic Structure | Antimicrobial |

| Compound C | Heterocyclic Rings | Enzyme Inhibition |

These compounds highlight the diversity of biological activities that can arise from similar structural motifs while emphasizing the uniqueness of (5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione due to its specific arrangement and functional groups.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Li F, Ling X, Harris DL, Liao J, Wang Y, Westover D, Jiang G, Xu B, Boland PM, Jin C. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? Am J Cancer Res. 2017 Feb 1;7(2):370-382. eCollection 2017. PubMed PMID: 28337384; PubMed Central PMCID: PMC5336509.

3: Ling X, Liu X, Zhong K, Smith N, Prey J, Li F. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models. Am J Transl Res. 2015 Oct 15;7(10):1765-81. eCollection 2015. PubMed PMID: 26692923; PubMed Central PMCID: PMC4656756.

4: Westover D, Ling X, Lam H, Welch J, Jin C, Gongora C, Del Rio M, Wani M, Li F. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance. Mol Cancer. 2015 Apr 28;14:92. doi: 10.1186/s12943-015-0362-9. PubMed PMID: 25928015; PubMed Central PMCID: PMC4427926.

5: Ling X, Xu C, Fan C, Zhong K, Li F, Wang X. FL118 induces p53-dependent senescence in colorectal cancer cells by promoting degradation of MdmX. Cancer Res. 2014 Dec 15;74(24):7487-97. doi: 10.1158/0008-5472.CAN-14-0683. PubMed PMID: 25512388; PubMed Central PMCID: PMC4448973.

6: Li F. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? Am J Cancer Res. 2014 May 26;4(3):304-11. eCollection 2014. PubMed PMID: 24959385; PubMed Central PMCID: PMC4065411.

7: Zhao J, Ling X, Cao S, Liu X, Wan S, Jiang T, Li F. Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration. Mol Pharm. 2014 Feb 3;11(2):457-67. doi: 10.1021/mp4004282. Epub 2014 Jan 6. PubMed PMID: 24329001.

8: Li F. Discovery of survivin inhibitors and beyond: FL118 as a proof of concept. Int Rev Cell Mol Biol. 2013;305:217-52. doi: 10.1016/B978-0-12-407695-2.00005-6. Review. PubMed PMID: 23890383.

9: Ling X, Li F. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI). Am J Transl Res. 2013;5(2):139-54. Epub 2013 Mar 28. PubMed PMID: 23573360; PubMed Central PMCID: PMC3612511.

10: Ling X, Cao S, Cheng Q, Keefe JT, Rustum YM, Li F. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity. PLoS One. 2012;7(9):e45571. doi: 10.1371/journal.pone.0045571. Epub 2012 Sep 19. PubMed PMID: 23029106; PubMed Central PMCID: PMC3446924.